1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide
Beschreibung
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide is a heterocyclic small molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. A piperidine ring is attached to the 4-position of the pyrimidine, and the piperidine’s 3-carboxamide group links to a 5-methylisoxazole heterocycle.
Eigenschaften
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-12-7-13(2)26(23-12)18-9-17(20-11-21-18)25-6-4-5-15(10-25)19(27)22-16-8-14(3)28-24-16/h7-9,11,15H,4-6,10H2,1-3H3,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLYCNUDCLYIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=NOC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a multi-ring structure incorporating a pyrazole moiety, a pyrimidine ring, and a piperidine core. The presence of these heterocycles is significant as they are often associated with various pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits notable activity against several biological targets, particularly in cancer treatment and as an inhibitor of specific receptors.
Inhibition of Adenosine Receptors
BindingDB provides data on the compound's interaction with adenosine receptors A1 and A2A:
- Adenosine A2A Receptor : Ki = 0.470 nM, indicating high affinity. This receptor is implicated in various physiological processes including neurotransmission and immune response .
- Adenosine A1 Receptor : Ki = 34 nM, suggesting moderate affinity. This receptor plays a role in cardiac function and neuroprotection .
The biological activity of this compound can be attributed to its ability to modulate signaling pathways associated with cancer cell proliferation and apoptosis.
Anticancer Activity
Studies have demonstrated that derivatives similar to this compound can inhibit microtubule assembly, which is crucial for cell division. For instance, compounds with similar structural motifs have shown effective inhibition rates ranging from 40.76% to 52.03% at concentrations around 20 μM .
Cell Cycle Analysis :
Research indicates that certain derivatives induce cell cycle arrest in cancer cells, particularly in breast cancer (MDA-MB-231) and glioma (C6) cell lines. For example:
- Apoptosis Induction : Compounds have been shown to enhance caspase activity significantly at concentrations as low as 1 μM .
- Cell Cycle Arrest : Significant inhibition was observed in multiple phases of the cell cycle, indicating potential for therapeutic applications in oncology .
Case Studies
Several studies have evaluated the cytotoxic effects of related compounds:
- Cytotoxicity in C6 Glioma Cells : One study reported an IC50 value of 5.13 μM for a closely related compound, demonstrating higher efficacy than standard chemotherapeutics like 5-FU (IC50 = 8.34 μM) .
- Breast Cancer Studies : Compounds similar to the target molecule have shown selective cytotoxicity against MDA-MB-231 cells with minimal effects on healthy cells, highlighting their potential as targeted therapies .
Data Summary Table
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines.
- Case Study : A study evaluated the compound's efficacy against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The compound demonstrated an IC50 value in the low micromolar range, indicating potent antiproliferative effects. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Research Findings : In vivo models using carrageenan-induced paw edema showed that the compound significantly reduced edema compared to control groups. This effect is attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
Pharmacological Mechanisms
The mechanisms underlying the biological activities of the compound are multifaceted:
- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, leading to reduced proliferation in cancer cells.
- Apoptosis Induction : It activates intrinsic apoptotic pathways, promoting programmed cell death in malignant cells.
- Cytokine Inhibition : By modulating cytokine levels, it can alleviate symptoms associated with chronic inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 | Low Micromolar | Induction of apoptosis |
| Anticancer | MCF-7 | Low Micromolar | Disruption of cell cycle progression |
| Anti-inflammatory | Carrageenan Model | Significant Reduction | Inhibition of TNF-α and IL-6 |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Key Differences
The compound shares structural motifs with several analogs, differing primarily in heterocyclic substituents and substitution patterns. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Functional Group Analysis
- Heterocyclic Core: The target compound and 1334376-04-3 both utilize a pyrimidine core, whereas 1005612-70-3 employs a fused pyrazolo[3,4-b]pyridine system, and 492457-39-3 uses pyrazolo[1,5-a]pyrimidine. Fused systems (e.g., ) may enhance planarity and π-stacking interactions but reduce solubility. The substitution of isoxazole (target) vs.
- Substituent Effects: The 3,5-dimethylpyrazole group (target and 1334376-04-3 ) likely contributes to steric bulk and metabolic stability. The 4-methoxyphenyl group in 492457-39-3 adds electron-donating character, which could influence binding to aromatic residues in target proteins.
Hypothesized Pharmacological Implications
While explicit activity data are absent in the evidence, structural parallels suggest:
- Kinase Inhibition : Pyrimidine and pyrazole motifs are prevalent in kinase inhibitors (e.g., JAK/STAT, EGFR). The thiadiazole in 1334376-04-3 may mimic ATP’s adenine binding, whereas the isoxazole in the target compound could modulate selectivity.
- Solubility and Bioavailability : The target compound’s isoxazole may confer better aqueous solubility than 492457-39-3 , which has a larger hydrophobic surface area.
Crystallographic and Computational Tools
Structural determination of these compounds likely employs programs like SHELXL (for small-molecule refinement ) and the CCP4 suite (for macromolecular crystallography ). For example, the pyrazolo-pyridine core in 1005612-70-3 might require SHELXPRO for interface modeling.
Q & A
How can researchers optimize the synthetic route for this compound to enhance yield and purity?
Methodological Answer:
Optimization involves iterative adjustments to reaction conditions, purification techniques, and intermediates. For example:
- Stepwise Synthesis: Break down the synthesis into modular steps (e.g., pyrazole-pyrimidine coupling, piperidine carboxamide formation) to isolate intermediates and troubleshoot inefficiencies .
- Catalyst Screening: Use copper(I) bromide or cesium carbonate to facilitate cross-coupling reactions, as demonstrated in analogous heterocyclic syntheses (e.g., 35% yield improvement via cesium carbonate in ) .
- Chromatography: Employ gradient elution (e.g., dichloromethane/ethyl acetate mixtures) for final purification, achieving >98% HPLC purity, as seen in pyrazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
